3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide
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Overview
Description
3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide is a chemical compound that features a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common approach is to introduce the fluorine atom via electrophilic aromatic substitution, followed by the introduction of the nitro group through nitration. The sulfonamide group can be introduced using sulfonyl chloride and an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The sulfonamide group can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzenesulfonamide: Lacks the cyclopropyl group, which may affect its chemical properties and biological activity.
3-Fluoro-4-nitrobenzenesulfonamide: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.
N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide: Lacks the fluorine atom, which can influence its chemical behavior and interactions.
Uniqueness
The presence of the fluorine atom, nitro group, and sulfonamide group in 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQYNXIVUODSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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